2-(3,5-dimethylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a piperidine ring substituted with methyl groups, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Methyl Groups: The piperidine ring is then substituted with methyl groups at the 3 and 5 positions using methylating agents under controlled conditions.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a series of condensation reactions involving suitable amines and carbonyl compounds.
Coupling of the Piperidine and Quinazolinone Units: The final step involves coupling the piperidine ring with the quinazolinone core under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperidine ring.
Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the piperidine ring.
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylpiperidin-1-yl)-quinazolin-4(3H)-one
- 2-(3,5-Dimethylpiperidin-1-yl)-6-methyl-quinazolin-4(3H)-one
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern and the presence of both the piperidine and quinazolinone units. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds. The presence of the methyl groups on the piperidine ring can also influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H23N3O |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C16H23N3O/c1-10-5-14-13(15(20)6-10)7-17-16(18-14)19-8-11(2)4-12(3)9-19/h7,10-12H,4-6,8-9H2,1-3H3 |
InChI Key |
FTJKLVIDXBWGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C)C |
Origin of Product |
United States |
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